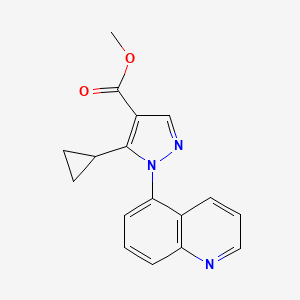

Methyl 5-cyclopropyl-1-(5-quinolyl)pyrazole-4-carboxylate

Cat. No. B8747010

M. Wt: 293.32 g/mol

InChI Key: UOWBHNVPNLWAEH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06753334B2

Procedure details

Methyl-3-cyclopropyl-3-oxopropanoate (24.5 g, 0.1723 mole), N,N-dimethylformamide dimethyl acetal (21.56 g, 0.181 mole) and ethyl acetate (255 ml) were mixed together in a reaction flask under nitrogen and the resultant yellow solution held at 64-66° C. for 3 h 20 min to form α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester. The reaction solution was then cooled to room temperature. 5-Hydrazinoquinoline dihydrochloride (40.0 g, 0.1723 mole) was added to the yellow reaction solution containing α-[(dimethylamino)methylene]-β-oxo-cyclopropanepropanoic acid, (αZ)-methyl ester to form a yellow slurry. Triethylamine, TEA (60 ml, 0.431 mole, 2.5 equivalent) was added dropwise to the yellow slurry over 10 minutes. The reaction mixture self heated to about 35° C. After the addition was complete the resultant reaction mixture was heated to the temperature range 64-66° C. The slurry turned red upon heating. After 3 hours and 45 minutes, the reaction was essentially completed as measured by HPLC. The reaction mixture was cooled to room temperature and the following was added to the reaction mixture: ethyl acetate (170 ml), water (306 ml), citric acid (78.2 g, 0.407 mole) and Celite® filter aid (15 g). The quenched reaction liquors were stirred for 40 min. at 22-24° C., and then filtered to remove insoluble red material and filter aid. The filter cake was washed with a further 75 ml of ethyl acetate and the filtrate and wash were combined. The filter cake was discarded. The liquids were allowed to separate into two layers, a red organic layer (about 450 ml) and a dark red aqueous layer (about 550 ml). The red organic layer was concentrated under vacuum to a volume of about 150 ml. Propan-2-ol (150 ml) was added to the ethyl acetate concentrate and again concentrated to 150 ml under vacuum. A further quantity of propan-2-ol (150 ml) was added to the concentrate and this was finally concentrated to about 175 ml. The concentrate obtained contained the pyrazole ester, 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. Under a nitrogen atmosphere, water (50 ml) and 50% sodium hydroxide solution (22.5 ml, 0.431 mole) was added to the concentrate containing 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester. A blue solution was formed and self-heating to about 31° C. was observed. The blue reaction mixture was heated to 64-66° C. and held under a nitrogen atmosphere for 4 h at this temperature. The reaction was found to be complete by HPLC testing and was cooled to room temperature. Concentrated hydrochloric acid 32% (about 33 ml) was added to the reaction mixture to adjust the pH to 4. Cooling was applied during the pH adjustment and the resultant yellow crystal slurry obtained was stirred at 15-20° C. for 1 h before isolation by filtration. The filter cake product was washed with water (80 ml) and dried under vacuum at 45° C. until all water was removed to afford 36.86 g 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as pale pink crystals. Molar yield 76.6% based on input of 5-hydrazinoquinoline dihydrochloride.

[Compound]

Name

TEA

Quantity

60 mL

Type

reactant

Reaction Step Four

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

pyrazole ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

76.6%

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C[O:43][C:44]([C:46]1[CH:47]=[N:48][N:49]([C:54]2[CH:63]=[CH:62][CH:61]=[C:60]3[C:55]=2[CH:56]=[CH:57][CH:58]=[N:59]3)[C:50]=1[CH:51]1[CH2:53][CH2:52]1)=[O:45].[OH-].[Na+].Cl>O.C(OCC)(=O)C.C(N(CC)CC)C>[CH:51]1([C:50]2[N:49]([C:54]3[CH:63]=[CH:62][CH:61]=[C:60]4[C:55]=3[CH:56]=[CH:57][CH:58]=[N:59]4)[N:48]=[CH:47][C:46]=2[C:44]([OH:45])=[O:43])[CH2:52][CH2:53]1 |f:0.1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

22.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

78.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

306 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

[Compound]

|

Name

|

TEA

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O

|

Step Six

[Compound]

|

Name

|

pyrazole ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred for 40 min. at 22-24° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a yellow slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture self heated to about 35° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

range 64-66° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the following was added to the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The quenched reaction liquors

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble red material

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with a further 75 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate and wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two layers

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The red organic layer was concentrated under vacuum to a volume of about 150 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Propan-2-ol (150 ml) was added to the ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

again concentrated to 150 ml under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A further quantity of propan-2-ol (150 ml) was added to the

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

this was finally concentrated to about 175 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The concentrate obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A blue solution was formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

self-heating to about 31° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The blue reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated to 64-66° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held under a nitrogen atmosphere for 4 h at this temperature

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant yellow crystal slurry obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at 15-20° C. for 1 h before isolation by filtration

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake product was washed with water (80 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried under vacuum at 45° C. until all water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 36.86 g | |

| YIELD: PERCENTYIELD | 76.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |